

Technical Guide: Physical Properties of Diethyl D-(-)-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl D-(-)-tartrate, a diester of D-tartaric acid, is a crucial chiral building block in asymmetric synthesis. Its stereospecific nature makes it an invaluable reagent in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in process design, purification, and formulation. This technical guide provides a comprehensive overview of the key physical properties of **Diethyl D-(-)-tartrate**, complete with detailed experimental protocols for their determination.

Data Presentation: Physical Properties of Diethyl D-(-)-tartrate

The quantitative physical properties of **Diethyl D-(-)-tartrate** are summarized in the table below for easy reference and comparison.

Physical Property	Value	Units	Conditions
Molecular Formula	C8H14O6	-	-
Molecular Weight	206.19	g/mol	-
CAS Number	13811-71-7	-	-
Appearance	Colorless to light yellow, clear liquid	-	Ambient
Melting Point	17	°C	-
Boiling Point	280	°C	Atmospheric Pressure
162	°C	19 mmHg	
130	°C	8 mmHg	_
126-127	°C	2 Torr	_
Density	1.205	g/mL	at 20 °C
1.204	g/mL	at 25 °C	
1.19-1.21	g/cm³	-	_
Refractive Index	1.446	-	at 20 °C (D-line)
1.443-1.449	-	-	
Specific Optical Rotation	[α] ²³ /D -8.5°	degrees	neat
[α] ²⁰ /D -25° to -27°	degrees	c=1 in H ₂ O	
Solubility	Slightly soluble to insoluble	-	Water
Miscible	-	Alcohol, Oil	
Flash Point	93	°C	Closed cup
Vapor Pressure	0.000467	mmHg	at 25°C

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a chemical compound like **Diethyl D-(-)-tartrate**.

Melting Point Determination (Capillary Method)

The melting point is determined as a range, from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.[1][2]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[1]
- Capillary tubes (sealed at one end)
- Sample of **Diethyl D-(-)-tartrate** (in solid form, which may require cooling)

Procedure:

- Sample Preparation: A small amount of the solidified **Diethyl D-(-)-tartrate** is finely powdered.[3]
- Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample to collect a small amount. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[4]
- Measurement:
 - The capillary tube is placed in the heating block of the melting point apparatus.[1]
 - A rapid heating rate is initially used to determine an approximate melting range.
 - The apparatus is allowed to cool, and a second, fresh sample is prepared.
 - The sample is then heated slowly, at a rate of approximately 1-2 °C per minute, starting from a temperature about 20°C below the approximate melting point.[4]

- The temperature at which the first visible drop of liquid forms is recorded as the beginning of the melting range.
- The temperature at which the last solid crystal melts is recorded as the end of the melting range.[1]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5]

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle or oil bath
- Boiling chips

Procedure:

- Setup: A small volume (e.g., 5 mL) of **Diethyl D-(-)-tartrate** and a few boiling chips are
 placed in the distillation flask.[5] The distillation apparatus is assembled with the
 thermometer bulb positioned just below the side arm of the distillation flask to ensure it
 measures the temperature of the vapor that is distilling.
- Heating: The flask is gently heated.
- Measurement: The temperature is monitored as the liquid begins to boil and the vapor rises.
 The temperature will stabilize as the vapor condenses in the condenser. This stable temperature is recorded as the boiling point.[6]

 Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, as the boiling point is pressure-dependent.

Specific Optical Rotation Measurement (Polarimetry)

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light.[7]

Apparatus:

- Polarimeter
- Polarimeter cell (e.g., 100 mm path length)
- Sodium lamp (D-line, 589 nm) or other specified light source
- Volumetric flask and syringe

Procedure:

- Zeroing the Instrument: The polarimeter is calibrated by filling the polarimeter cell with a blank solvent (e.g., water, if measuring a solution) and setting the reading to zero.[8]
- Sample Preparation:
 - For a neat measurement, the liquid **Diethyl D-(-)-tartrate** is carefully introduced into the polarimeter cell, ensuring no air bubbles are present.
 - For a solution, a precise concentration of **Diethyl D-(-)-tartrate** is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., 1 g in 100 mL of water).[9]
- Measurement: The sample cell is placed in the polarimeter. The angle of rotation is observed and recorded. Multiple readings are taken and averaged for accuracy.[8]
- Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (I × c) where:

- \circ α is the observed rotation in degrees.
- I is the path length of the cell in decimeters (dm).
- o c is the concentration of the solution in g/mL (or the density in g/mL for a neat liquid).

Density Determination

Density is the mass per unit volume of a substance.[10]

Apparatus:

- · Pycnometer or a graduated cylinder
- Analytical balance

Procedure:

- The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.[11]
- The pycnometer is filled with **Diethyl D-(-)-tartrate**, ensuring the temperature is controlled (e.g., at 20°C).
- The filled pycnometer is weighed to determine the mass of the liquid.[11]
- The mass of the liquid is divided by the known volume of the pycnometer to calculate the density.[12]

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

- Abbe refractometer[13]
- Constant temperature water bath

Procedure:

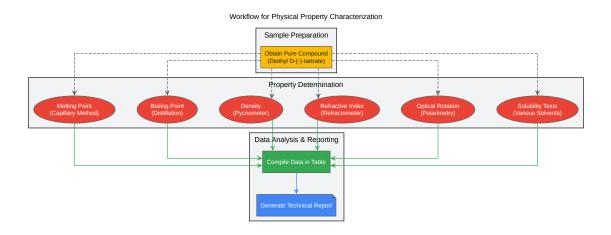
- Calibration: The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.[9]
- Sample Application: A few drops of Diethyl D-(-)-tartrate are placed on the prism of the refractometer.[9]
- Measurement: The prism is closed, and the temperature is allowed to equilibrate (e.g., to 20°C). The instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the scale.[13]

Solubility Determination

Solubility is assessed by observing the dissolution of a solute in a solvent.

Apparatus:

- Test tubes
- Vortex mixer or stirring rod
- · Graduated pipettes


Procedure:

- A small, measured amount of Diethyl D-(-)-tartrate (e.g., 0.1 g or 0.2 mL) is placed in a test tube.[14]
- A specific volume of the solvent (e.g., 3 mL of water) is added in portions.[14]
- · The mixture is agitated vigorously.
- The solution is observed to determine if the compound has dissolved completely, is partially soluble, or is insoluble. The test is repeated with other solvents like ethanol and various oils.

Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical substance.

Click to download full resolution via product page

Caption: Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of Boiling Point of Organic Compounds GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 8. digicollections.net [digicollections.net]
- 9. homework.study.com [homework.study.com]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. homesciencetools.com [homesciencetools.com]
- 13. Abbe's Refractometer (Procedure): Modern Physics Virtual Lab: Physical Sciences: Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Diethyl D-(-)-tartrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041629#physical-properties-of-diethyl-d-tartrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com